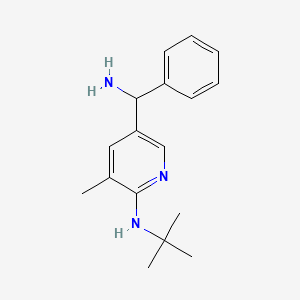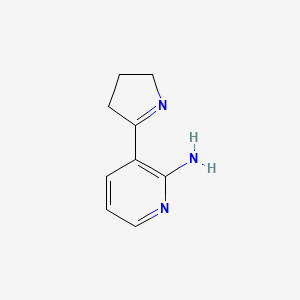
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of interest due to its presence in tobacco and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with 1-pyrroline under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from tobacco leaves, where it is present in small quantities. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have investigated its role in biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neuroprotection and its anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry due to its presence in tobacco and certain foods.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It has a low affinity for these receptors but can modulate their activity, potentially influencing neurotransmitter release and neuronal signaling pathways . This modulation may contribute to its observed biological effects, such as neuroprotection and anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Another alkaloid found in tobacco, with a higher affinity for nAChRs.
Anabasine: Similar structure but with different biological activities.
Nornicotine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with nAChRs differently compared to other tobacco alkaloids. Its presence in various foods also distinguishes it from other similar compounds primarily found in tobacco .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H11N3/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2,(H2,10,12) |
InChI Key |
DWRGCAGIVFLYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
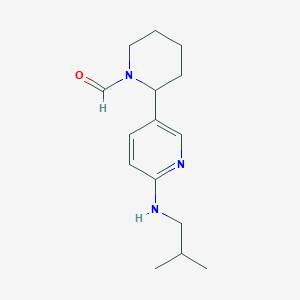
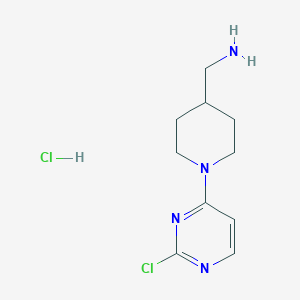

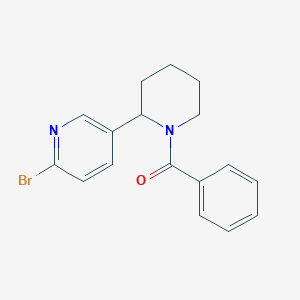
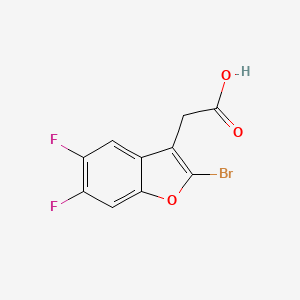



![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)

